

SR-4835 Induced Cyclin K Degradation: A Technical Guide

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Compound of Interest		
Compound Name:	SR-4835	
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Abstract

SR-4835 is a potent and highly selective dual inhibitor of Cyclin-Dependent Kinase 12 (CDK12) and CDK13. Beyond its kinase inhibition activity, **SR-4835** functions as a molecular glue, inducing the targeted degradation of Cyclin K, the regulatory partner of CDK12. This targeted protein degradation is mediated by the recruitment of the DDB1-CUL4-RBX1 E3 ubiquitin ligase complex to the CDK12-Cyclin K complex. This guide provides an in-depth overview of the mechanism of action of **SR-4835**, focusing on Cyclin K degradation, and presents key quantitative data and experimental methodologies for its study.

Introduction

Cyclin-dependent kinases (CDKs) are crucial regulators of cell cycle progression and transcription.[1][2] CDK12, in complex with Cyclin K, plays a vital role in transcriptional regulation by phosphorylating the C-terminal domain of RNA polymerase II, which is essential for transcription elongation and co-transcriptional processing.[3][4][5] Dysregulation of CDK12 activity has been implicated in various cancers, making it an attractive therapeutic target.[3][6]

SR-4835 is a small molecule inhibitor that not only inhibits the kinase activity of CDK12 and CDK13 but also uniquely promotes the proteasomal degradation of Cyclin K.[4][6] This dual mechanism of action makes **SR-4835** a valuable tool for studying CDK12 biology and a



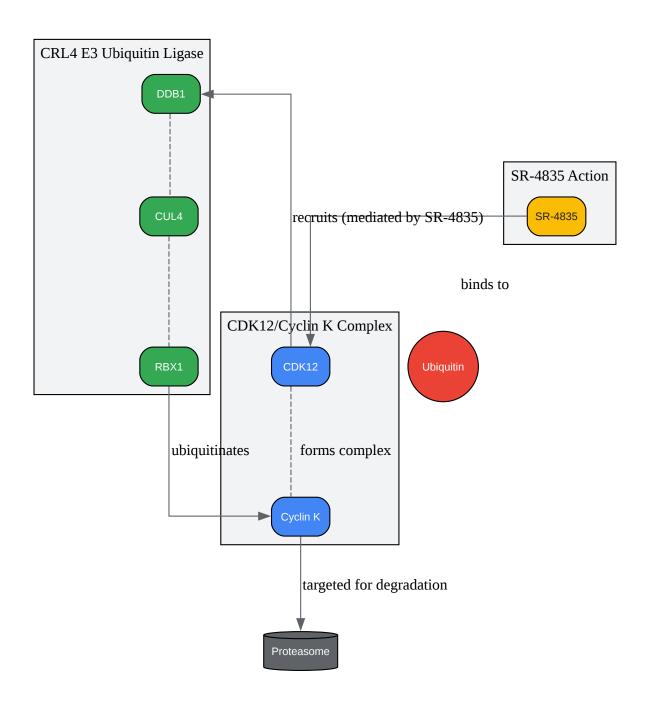
promising candidate for cancer therapy, particularly in triple-negative breast cancer.[1][8][9][10] [11] This document serves as a technical resource for researchers interested in the molecular mechanisms of **SR-4835**.

Mechanism of Action: A Molecular Glue for Cyclin K Degradation

SR-4835 acts as a "molecular glue" to facilitate the interaction between the CDK12-Cyclin K complex and the DDB1-CUL4-RBX1 (CRL4) E3 ubiquitin ligase complex.[4][5][6][12][13][14] [15] This induced proximity leads to the ubiquitination and subsequent proteasomal degradation of Cyclin K.[4][6][16] The benzimidazole side-chain of SR-4835 has been identified as a critical component for this molecular glue activity.[4][5][6]

The proposed signaling pathway is as follows:





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Caption: SR-4835 induced Cyclin K degradation pathway.



Quantitative Data

The following tables summarize the key quantitative data associated with SR-4835's activity.

Parameter	Value	Target	Assay Type	Reference
IC50	99 nM	CDK12	Cell-free kinase assay	[8][17]
Kd	98 nM	CDK12	Cell-free binding assay	[8][17]
IC50	4.9 nM	CDK13	Cell-free kinase assay	[8]
Kd	4.9 nM	CDK13	Cell-free binding assay	[17]
EC50	100 nM	Ser2 Phosphorylation	In-Cell Western	[1][9]
DC50	~90 nM	Cyclin K Degradation	HiBiT assay	[16]

Cell Line	Condition	Cyclin K Half-life	Reference
A375	DMSO (Control)	> 120 min	[2]
A375	SR-4835 (1 μM)	47.8 min	[2]

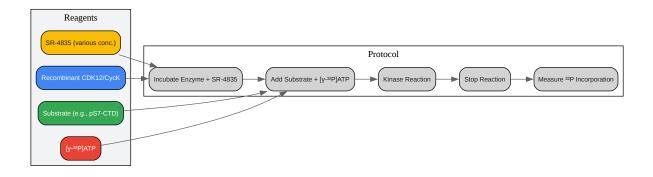
Experimental Protocols

This section provides an overview of the key experimental methodologies used to characterize **SR-4835**.

In Vitro Kinase Assay

This assay measures the ability of SR-4835 to inhibit the kinase activity of CDK12/Cyclin K.





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Caption: Workflow for an in vitro kinase assay.

Methodology:

- Recombinant CDK12/Cyclin K is incubated with varying concentrations of SR-4835.[3]
- The kinase reaction is initiated by the addition of a suitable substrate (e.g., a peptide corresponding to the C-terminal domain of RNA Polymerase II) and [y-32P]ATP.[3]
- The reaction is allowed to proceed for a defined period and then stopped.
- The incorporation of ³²P into the substrate is quantified to determine the level of kinase inhibition.[3]

Immunoblotting for Cyclin K Degradation

This method is used to visualize the reduction in Cyclin K protein levels upon **SR-4835** treatment.

Methodology:

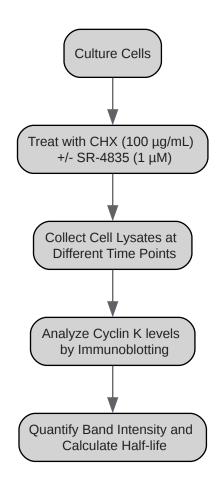


- Culture cells (e.g., A375 melanoma cells) to the desired confluency.
- Treat cells with SR-4835 at various concentrations and for different durations. A vehicle control (DMSO) should be included.
- Lyse the cells and quantify the total protein concentration.
- Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.
- Probe the membrane with a primary antibody specific for Cyclin K.
- Use a secondary antibody conjugated to a detectable enzyme (e.g., HRP) and visualize the protein bands using a suitable detection reagent.
- A loading control (e.g., β-actin or GAPDH) should be used to ensure equal protein loading.

Cycloheximide (CHX) Chase Assay

This assay is performed to determine the effect of **SR-4835** on the stability of the Cyclin K protein.





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Caption: Workflow for a cycloheximide chase assay.

Methodology:

- Cells are treated with cycloheximide (CHX), a protein synthesis inhibitor, to block de novo protein production.[2][6]
- Concurrently, cells are treated with either SR-4835 or a vehicle control.[2][6]
- Cell lysates are collected at various time points after treatment.[2][6]
- Cyclin K protein levels at each time point are analyzed by immunoblotting.
- The rate of Cyclin K degradation is determined by quantifying the band intensities, and the protein half-life is calculated.[2]



Co-Immunoprecipitation (Co-IP)

This technique is used to demonstrate the **SR-4835**-induced interaction between the CDK12-Cyclin K complex and the DDB1-CUL4-RBX1 E3 ligase.

Methodology:

- Treat cells with SR-4835 or a vehicle control.
- Lyse the cells under non-denaturing conditions to preserve protein-protein interactions.
- Incubate the cell lysate with an antibody targeting one of the proteins of interest (e.g., anti-CDK12 or anti-DDB1).
- Use protein A/G beads to pull down the antibody-protein complex.
- Wash the beads to remove non-specific binding proteins.
- Elute the protein complexes from the beads.
- Analyze the eluted proteins by immunoblotting to detect the presence of the interacting partners. An increase in the co-immunoprecipitated protein in the **SR-4835** treated sample indicates an induced interaction.[4][6]

Structure-Activity Relationship

The crystal structure of the ternary complex of DDB1, **SR-4835**, and the CDK12/CycK complex has been solved, providing a structural basis for the molecular glue mechanism.[3][12][13][16] [18] **SR-4835** binds in the ATP-binding pocket of CDK12 and its 5,6-dichloro benzimidazole moiety forms direct contacts with DDB1, bridging the interaction between the kinase and the E3 ligase component.[12][16] This structural understanding is crucial for the rational design of new and more potent molecular glues targeting Cyclin K for degradation.[7][12][13]

Conclusion

SR-4835 represents a novel class of CDK12/13 inhibitors that function as molecular glues to induce the degradation of Cyclin K. This dual mechanism of kinase inhibition and targeted protein degradation provides a powerful tool for cancer therapy. The detailed experimental



protocols and quantitative data presented in this guide offer a comprehensive resource for researchers in the field of drug discovery and cancer biology to further explore the therapeutic potential of **SR-4835** and to design next-generation molecular glue degraders.

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